KHS101 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Chemical Structure and Synthesis

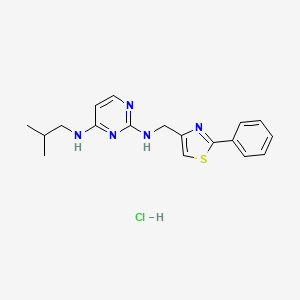

The compound is characterized by a complex structure featuring a pyrimidine core substituted with a 2-methylpropyl group and a thiazole moiety. The synthesis typically involves multi-step organic reactions that require careful control of conditions to achieve high yields and purity. Key steps include:

- Formation of the Pyrimidine Ring : Achieved through cyclization of appropriate precursors.

- Substitution Reactions : Introduction of the 2-methylpropyl and thiazole groups via nucleophilic substitution.

- Formation of Hydrochloride Salt : Enhances water solubility for various applications.

Medicinal Chemistry Applications

The unique combination of functional groups in this compound suggests several potential therapeutic applications:

- Cancer Treatment : The compound has been referenced in patent literature for its potential use in drug development aimed at treating various cancers. Its structural similarities to known anti-cancer agents indicate possible efficacy against tumor growth .

- Anti-Infective Agents : Due to its biological activity, it may serve as a lead compound in developing treatments for infectious diseases.

Research indicates that 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride exhibits various biological activities:

- Enzyme Inhibition : The compound's design allows it to interact with specific enzymes or receptors, potentially inhibiting their activity. This mechanism is crucial for its applications in cancer therapy and other diseases.

- Binding Affinity Studies : Experimental studies are necessary to elucidate binding affinities and kinetic parameters associated with its mechanism of action. These studies could provide insights into its pharmacokinetics and pharmacodynamics .

Case Studies and Research Findings

Several studies highlight the compound's potential:

- VEGFR Inhibition : Similar compounds have demonstrated effectiveness as vascular endothelial growth factor receptor (VEGFR) inhibitors, suggesting that this compound may also possess antiangiogenic properties beneficial in cancer treatment .

- Structural Analog Studies : Research on structurally similar compounds has shown promising results in inhibiting receptor tyrosine kinases (RTKs), which are critical targets in cancer therapy. These findings support the hypothesis that 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride could exhibit similar activities .

作用機序

KHS101 塩酸塩は、トランスフォーミング酸性コイルドコイル含有タンパク質 3 (TACC3) と相互作用することでその効果を発揮します。 この相互作用は、神経の形成を促進し、アストロサイト形成を抑制することで、培養海馬神経前駆細胞における神経分化を誘導します . グリオブラストーマ細胞では、KHS101 塩酸塩は、ミトコンドリアシャペロンであるヒートショックタンパク質ファミリーDメンバー1 (HSPD1) を阻害することでエネルギー代謝を阻害し、腫瘍の増殖を抑制します .

類似化合物:

KHS101: この化合物の非塩酸塩型で、神経分化を誘導します.

その他の TACC3 阻害剤: がん研究で使用される特定の低分子阻害剤など、トランスフォーミング酸性コイルドコイル含有タンパク質 3 を阻害する化合物.

独自性: KHS101 塩酸塩は、神経分化を促進し、がん細胞のエネルギー代謝を阻害するという二重の役割を果たす点でユニークです。 神経分化を選択的に誘導し、トランスフォーミング酸性コイルドコイル含有タンパク質 3 やヒートショックタンパク質ファミリーDメンバー1 などの特定の分子標的に結合する能力は、他の類似化合物とは異なります .

生化学分析

Biochemical Properties

KHS101 hydrochloride interacts with the transforming acidic coiled-coil-containing protein 3 (TACC3), a protein involved in the dynamic network of centrosomal microtubules . This interaction induces a neuronal differentiation phenotype in cultured hippocampal neural progenitor cells (NPCs) . The nature of this interaction is selective and dose-dependent, with an EC50 of approximately 1 μM .

Cellular Effects

KHS101 hydrochloride has a significant impact on various types of cells and cellular processes. In GBM cells, it promotes the aggregation of proteins regulating mitochondrial integrity and energy metabolism . This leads to compromised glycolysis and oxidative phosphorylation (OXPHOS), resulting in metabolic energy depletion in KHS101-treated GBM cells . It does not affect the viability of non-cancerous brain cell lines .

Molecular Mechanism

The molecular mechanism of KHS101 hydrochloride involves disrupting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . This disruption leads to the aggregation of an enzymatic network that regulates energy metabolism . The result is a significant decrease in the bioenergetic capacity and glycolytic activity of GBM cells .

Temporal Effects in Laboratory Settings

In laboratory settings, KHS101 hydrochloride has shown to have temporal effects. For instance, it has been observed that the subcutaneous injection of 3 mg/kg KHS101 for 7 days before conditioned place preference (CPP) training prolonged CPP extinction, while the same treatment after training accelerated extinction .

Dosage Effects in Animal Models

In animal models, the effects of KHS101 hydrochloride vary with different dosages. Systemic administration of KHS101 reduced tumor growth and increased survival in two intracranial patient-derived xenograft tumor models in mice . No discernible side effects were reported .

Metabolic Pathways

KHS101 hydrochloride disrupts metabolic pathways in GBM cells by inhibiting HSPD1, a key player in mitochondrial energy metabolism . This results in compromised glycolysis and OXPHOS, leading to metabolic energy depletion in KHS101-treated GBM cells .

Transport and Distribution

While specific transporters or binding proteins for KHS101 hydrochloride have not been identified, it has been shown to distribute to the brain and significantly increase neuronal differentiation .

準備方法

合成経路と反応条件: KHS101 塩酸塩の合成には、適切なピリミジン誘導体とチアゾール誘導体から開始される複数のステップが含まれます。 反応条件には通常、ジメチルスルホキシド (DMSO) やエタノールなどの有機溶媒の使用が含まれ、最終生成物は純度≥98%になるまで精製されます .

工業生産方法: 特定の工業生産方法は広く文書化されていませんが、この化合物は、高純度と一貫性を確保するために、制御された条件下で研究室で合成されます。 この化合物は、安定性を維持するために、室温で乾燥状態で保管されます .

化学反応の分析

反応の種類: KHS101 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、その安定性と反応性を調べることができます。

還元: 還元反応は、化合物の官能基を修飾するために実行できます。

置換: 置換反応は、化合物の官能基をさまざまな官能基に置き換えるために使用されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロアルカンやアシルクロリドなどの試薬が置換反応で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、置換反応は KHS101 塩酸塩のさまざまな置換類似体を生成する可能性があります .

4. 科学研究への応用

KHS101 塩酸塩は、次のようなさまざまな科学研究への応用があります。

類似化合物との比較

KHS101: The non-hydrochloride form of the compound, which also induces neuronal differentiation.

Other TACC3 Inhibitors: Compounds that inhibit transforming acidic coiled-coil-containing protein 3, such as specific small molecule inhibitors used in cancer research.

Uniqueness: KHS101 hydrochloride is unique due to its dual role in promoting neuronal differentiation and disrupting energy metabolism in cancer cells. Its ability to selectively induce neuronal differentiation and interact with specific molecular targets like transforming acidic coiled-coil-containing protein 3 and heat shock protein family D member 1 sets it apart from other similar compounds .

生物活性

The compound 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine; hydrochloride , also referred to as KHS101 hydrochloride, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of neurobiology and cancer therapy. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

KHS101 hydrochloride features a pyrimidine ring substituted with a 2-methylpropyl group and a thiazole-derived phenyl group . Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms, which contribute to its diverse biological activities. The structural complexity of KHS101 allows it to interact with various biological targets, influencing cellular processes such as differentiation and proliferation.

Structural Formula

KHS101 acts primarily as a selective inhibitor of the protein transforming acidic coiled-coil-containing protein 3 (TACC3) . TACC3 is crucial for the organization of centrosomes and microtubule networks within cells. By inhibiting TACC3, KHS101 disrupts microtubule dynamics, influencing cell division and differentiation processes. This mechanism is particularly significant in promoting neuronal differentiation from neural progenitor cells (NPCs) isolated from the hippocampus of adult rats .

Neuronal Differentiation

Research indicates that KHS101 promotes neuronal differentiation in a dose-dependent manner , with effective concentrations around 1 micromolar (µM) . It has been shown to suppress the formation of astrocytes while enhancing the development of neurons. Studies in animal models have demonstrated that KHS101 can induce neuronal differentiation not only in cultured cells but also within the brain itself, suggesting its potential therapeutic applications in neurodegenerative diseases.

Antitumor Activity

KHS101 has also been investigated for its antitumor properties. In particular, it has been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), which play pivotal roles in cell cycle progression and gene transcription. A recent study highlighted that derivatives similar to KHS101 exhibited significant inhibition of CDK2 (IC50 = 0.004 µM) and CDK9 (IC50 = 0.009 µM), demonstrating broad antitumor efficacy . This inhibition leads to G2/M cell cycle arrest and apoptosis in cancer cells.

Study 1: Neuronal Differentiation in Rats

In a study involving adult rats, KHS101 was administered to assess its effects on neuronal differentiation. The results indicated that treatment with KHS101 significantly increased the number of differentiated neurons in the hippocampal dentate gyrus while reducing glial cell formation. This suggests a potential role for KHS101 in enhancing neurogenesis following brain injury or neurodegenerative conditions.

Study 2: Antitumor Efficacy in Xenograft Models

Another study evaluated the antitumor effects of KHS101 in HCT116 xenograft models. The compound demonstrated significant tumor growth inhibition without notable toxicity, highlighting its potential as a therapeutic agent for cancer treatment .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to KHS101:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Contains an amino group on a quinoline structure | Antimalarial properties |

| N-(2-Methylpropyl)-N'-phenylurea | Urea derivative with similar alkyl substitution | Herbicidal activity |

| 5-Arylthiazoles | Thiazole ring with aryl substituents | Antimicrobial effects |

The unique combination of functional groups in KHS101 may confer distinct biological properties not found in other similar compounds.

特性

IUPAC Name |

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQHPQJFRKGIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。